Baricitinib Synthesis: The synthesis of Baricitinib [], a structurally similar compound, involves a multi-step process starting from tert-butyl 3-oxoazetidine-1-carboxylate. Key reactions include Horner–Emmons reaction, deprotection, sulfonamidation, nucleophilic addition, and Suzuki coupling. Adapting this approach with appropriate modifications for the desired substituents could provide a viable pathway for synthesizing N-(3-ethoxybenzyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide.
BIBN4096BS (CGRP Receptor Antagonist): This molecule acts as a potent and selective antagonist of the calcitonin gene-related peptide (CGRP) receptor [, , , , ]. While the structure of N-(3-ethoxybenzyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide differs, the presence of a piperidinecarboxamide moiety suggests potential interactions with GPCRs like the CGRP receptor.
FAAH and MAGL Inhibitors: Several analogs, including PF-3845, URB597, SA-57, and JZL184, target the endocannabinoid system by inhibiting FAAH and/or MAGL enzymes [, , , , , ]. Although structural similarities are present, determining if N-(3-ethoxybenzyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide interacts with these enzymes would require specific experimental investigations.
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: